4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
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Description
4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.45. The purity is usually 95%.
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Biological Activity
4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including antimicrobial, antitubercular, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance:
- Bacterial Strains : The compound has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL for certain derivatives .
- Fungal Strains : It also exhibits antifungal activity against Candida albicans, with effective concentrations reported in the range of 12.5 to 50 µg/mL .
Antitubercular Activity
The antitubercular potential of triazole derivatives has been explored extensively. In vitro studies indicate that compounds related to this compound can inhibit Mycobacterium tuberculosis with varying degrees of effectiveness:
- The highest inhibition observed was approximately 61% at a concentration of 6.25 µg/mL .
- Other studies have reported that modifications in the chemical structure significantly impact the efficacy against different strains of M. tuberculosis, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anticancer Activity
Emerging research indicates that triazole derivatives may possess anticancer properties:
- Cell Line Studies : Compounds similar to this compound have been tested on leukemia cell lines, showing cytostatic effects with IC50 values indicating moderate toxicity levels .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through modulation of cell signaling pathways and inhibition of tumor growth factors .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups (like trifluoromethyl) exhibited enhanced antimicrobial properties compared to their counterparts without such substitutions.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
---|---|---|
A | 6.25 | 12.5 |
B | 12.5 | 25 |
C | 25 | 50 |
Study 2: Antitubercular Activity
In a comparative study on antitubercular activity, various triazole derivatives were screened for their effectiveness against M. tuberculosis H37Rv strain.
Compound | % Inhibition at 6.25 µg/mL |
---|---|
D | 61 |
E | 45 |
F | 30 |
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-26-18(12-28-17-6-4-5-16(11-17)20(21,22)23)24-25-19(26)29(27)13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBJQQMEMHHOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)CC2=CC=C(C=C2)C)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.